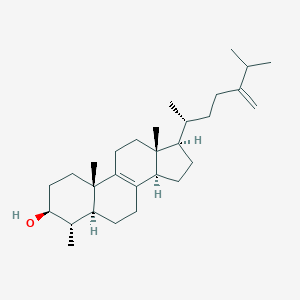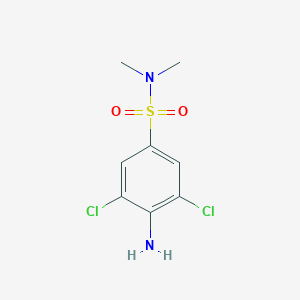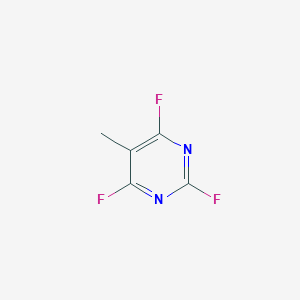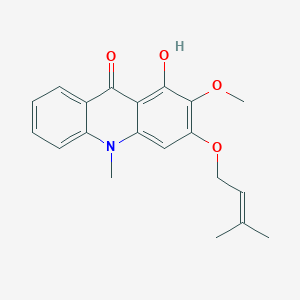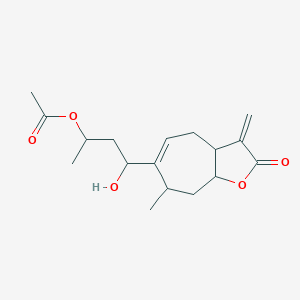![molecular formula C9H22OSi B103745 Trimethyl[(3-methylpentyl)oxy]silane CAS No. 17888-64-1](/img/structure/B103745.png)
Trimethyl[(3-methylpentyl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(3-methylpentyl)oxy]silane, also known as TMPS, is a silane coupling agent that is widely used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents such as ethanol, acetone, and toluene. TMPS is a versatile compound that can be used as a surface modifier, adhesion promoter, and dispersant in a wide range of industries, including coatings, adhesives, and plastics.
Mechanism Of Action
The mechanism of action of Trimethyl[(3-methylpentyl)oxy]silane is based on its ability to form covalent bonds with both organic and inorganic surfaces. The silane group in Trimethyl[(3-methylpentyl)oxy]silane reacts with hydroxyl groups on the surface of the substrate, forming a stable bond that enhances the adhesion between the two materials. This mechanism is widely used in the preparation of composite materials and in the functionalization of nanoparticles.
Biochemical And Physiological Effects
Trimethyl[(3-methylpentyl)oxy]silane has no known biochemical or physiological effects in humans or animals. It is considered to be a non-toxic and non-hazardous compound that is safe for use in scientific research.
Advantages And Limitations For Lab Experiments
The main advantages of Trimethyl[(3-methylpentyl)oxy]silane in scientific research are its versatility, ease of use, and compatibility with a wide range of materials. It can be used as a surface modifier, adhesion promoter, and dispersant in various applications, making it a valuable tool for researchers in many fields. However, Trimethyl[(3-methylpentyl)oxy]silane has some limitations in terms of its stability and reactivity. It is sensitive to moisture and can hydrolyze in the presence of water, which can limit its effectiveness in some applications.
Future Directions
There are many potential future directions for the use of Trimethyl[(3-methylpentyl)oxy]silane in scientific research. One promising area is the development of new functionalized nanoparticles for use in biomedical applications. Trimethyl[(3-methylpentyl)oxy]silane can be used to modify the surface of nanoparticles to enhance their biocompatibility and targeting ability. Another area of interest is the use of Trimethyl[(3-methylpentyl)oxy]silane in the development of new adhesives and coatings that are more environmentally friendly and sustainable. Finally, Trimethyl[(3-methylpentyl)oxy]silane could be used in the preparation of new composite materials with enhanced mechanical and electrical properties for use in various industries.
Synthesis Methods
Trimethyl[(3-methylpentyl)oxy]silane is synthesized by the reaction of 3-methylpentanol with trimethylchlorosilane in the presence of a catalyst such as aluminum chloride. The reaction produces Trimethyl[(3-methylpentyl)oxy]silane and hydrogen chloride gas as a byproduct. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted side products.
Scientific Research Applications
Trimethyl[(3-methylpentyl)oxy]silane has a wide range of applications in scientific research, particularly in the fields of materials science, chemistry, and biochemistry. It is commonly used as a surface modifier in the preparation of functionalized nanoparticles and as an adhesion promoter in the bonding of dissimilar materials. Trimethyl[(3-methylpentyl)oxy]silane can also be used as a dispersant in the preparation of stable suspensions of nanoparticles in solution.
properties
CAS RN |
17888-64-1 |
|---|---|
Product Name |
Trimethyl[(3-methylpentyl)oxy]silane |
Molecular Formula |
C9H22OSi |
Molecular Weight |
174.36 g/mol |
IUPAC Name |
trimethyl(3-methylpentoxy)silane |
InChI |
InChI=1S/C9H22OSi/c1-6-9(2)7-8-10-11(3,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
HHESGRKZAWUAEQ-UHFFFAOYSA-N |
SMILES |
CCC(C)CCO[Si](C)(C)C |
Canonical SMILES |
CCC(C)CCO[Si](C)(C)C |
synonyms |
Trimethyl[(3-methylpentyl)oxy]silane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



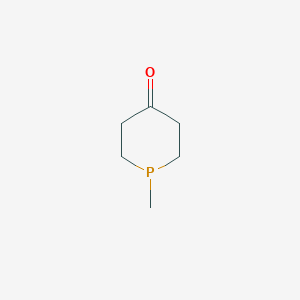
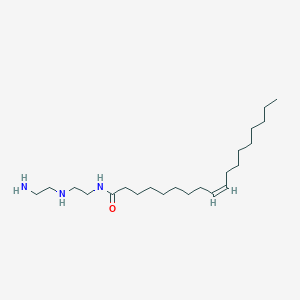
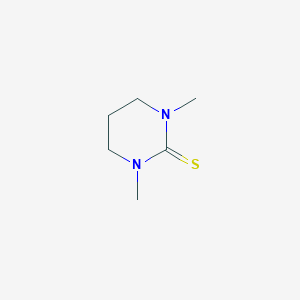
![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)
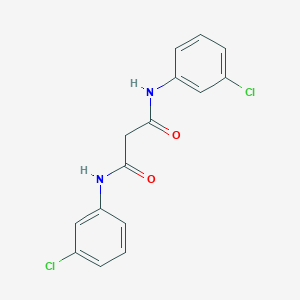
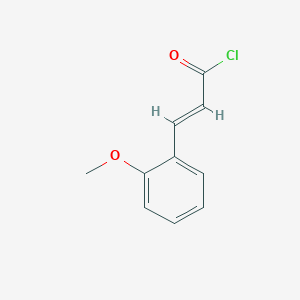
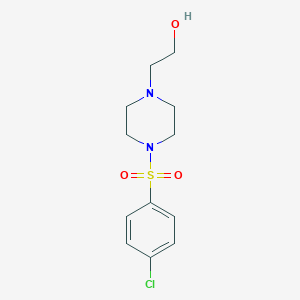
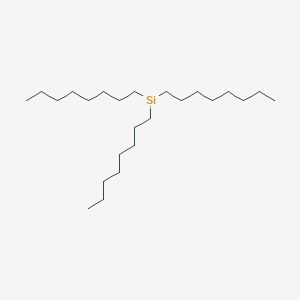
![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B103676.png)
